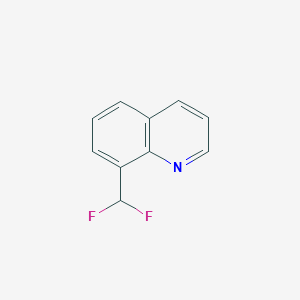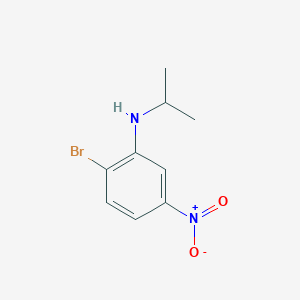
2-Bromo-N-isopropyl-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-isopropyl-5-nitroaniline is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of aniline, featuring bromine, nitro, and isopropyl substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-isopropyl-5-nitroaniline typically involves multiple steps:
Nitration: The introduction of a nitro group to the aromatic ring is usually the first step. This can be achieved by treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The aromatic ring is then brominated using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-isopropyl-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like isopropylamine can be used in the presence of a base to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed
Major Products Formed
Reduction: The major product is 2-Bromo-N-isopropyl-5-aminoaniline.
Substitution: The major products depend on the nucleophile used; for example, using isopropylamine results in 2-Isopropylamino-N-isopropyl-5-nitroaniline
Aplicaciones Científicas De Investigación
2-Bromo-N-isopropyl-5-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the development of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-isopropyl-5-nitroaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its biological activity would depend on its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-nitroaniline: Lacks the isopropyl group, making it less bulky and potentially less reactive in certain substitution reactions.
2-Chloro-N-isopropyl-5-nitroaniline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes
Uniqueness
The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amine, providing versatility in synthetic applications .
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
2-bromo-5-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-9-5-7(12(13)14)3-4-8(9)10/h3-6,11H,1-2H3 |
Clave InChI |
TWSKFAREHFXYQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
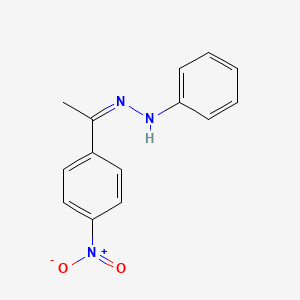
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

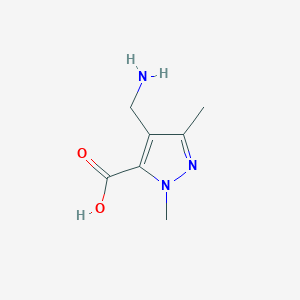
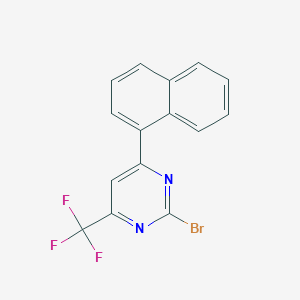
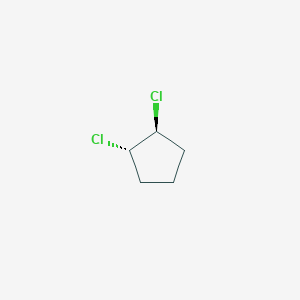
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
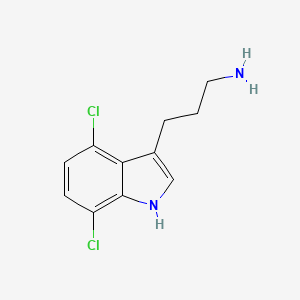
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)
